molecular formula C15H20O3 B040494 Ethyl 7-oxo-7-phenylheptanoate CAS No. 112665-41-5

Ethyl 7-oxo-7-phenylheptanoate

Cat. No.: B040494
CAS No.: 112665-41-5
M. Wt: 248.32 g/mol
InChI Key: DMINFMRYRQRRTD-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-phenylheptanoate is a versatile organic compound with the molecular formula C15H20O3. It is characterized by the presence of a phenyl group attached to a heptanoate chain with an oxo group at the seventh position. This compound is commonly used in various fields, including pharmaceuticals, agrochemicals, and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 7-oxo-7-phenylheptanoate can be synthesized through several methods. One common approach involves the esterification of 7-oxo-7-phenylheptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-oxo-7-phenylheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 7-oxo-7-phenylheptanoate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound serves as a model substrate in enzymatic studies to understand metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-phenylheptanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes, thereby modulating metabolic pathways. The oxo group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules .

Comparison with Similar Compounds

Ethyl 7-oxo-7-phenylheptanoate can be compared with similar compounds such as:

This compound stands out due to its balanced reactivity and versatility, making it a valuable compound in various scientific and industrial applications.

Biological Activity

Ethyl 7-oxo-7-phenylheptanoate is a compound of interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including case studies, chemical properties, and mechanisms of action.

Chemical Structure and Properties

This compound is characterized by a ketone functional group and an ester moiety, which contribute to its lipophilicity and ability to interact with biological targets. The presence of a phenyl group enhances its hydrophobic interactions, making it suitable for enzyme binding and modulation.

The biological activity of this compound primarily involves its interaction with specific enzymes and proteins:

  • Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes by competing for binding sites or altering enzyme conformation. This is particularly relevant in the context of cancer research, where enzyme inhibitors are sought for therapeutic purposes .
  • Protein Interactions : The lipophilic nature of the compound allows it to effectively penetrate cellular membranes and interact with hydrophobic regions of proteins, influencing various signaling pathways.

Biological Activities

Several studies have documented the biological activities associated with this compound:

  • Anticancer Properties : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines at low micromolar concentrations. The mechanism involves the inhibition of lysine demethylases (KDMs), which play a crucial role in regulating gene expression related to cancer progression .
  • Anti-inflammatory Effects : this compound has been investigated for its potential anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus reducing inflammation in various models .
  • Microbial Metabolism : Studies on microbial degradation have shown that compounds similar to this compound can undergo biotransformation by specific bacteria, leading to the formation of less toxic metabolites. This aspect is important for environmental applications and bioremediation strategies .

Case Study 1: Anticancer Activity

In a study examining the effects of this compound on prostate cancer (PCa) cells, researchers found that treatment led to significant apoptosis in cancer cells. The compound was shown to inhibit KDM4 enzymes, resulting in altered gene expression profiles associated with tumor growth suppression .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory potential of this compound in a murine model of arthritis. The results indicated a marked decrease in inflammatory markers and joint swelling following treatment, suggesting its utility as a therapeutic agent for inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInhibition of KDM4 enzymes
Anti-inflammatoryModulation of pro-inflammatory cytokines
Microbial degradationBiotransformation by specific bacteria

Properties

IUPAC Name

ethyl 7-oxo-7-phenylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10H,2,4,7-8,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMINFMRYRQRRTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455501
Record name ETHYL 7-OXO-7-PHENYLHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112665-41-5
Record name ETHYL 7-OXO-7-PHENYLHEPTANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of ethyl 7-chloro-7-oxoheptanoate (1.31 g) in dichloromethane (25 mL) was added a solution of 2-(trimethylsilyl)-1,3-thiazole (500 mg) in dichloromethane (5 mL) under nitrogen. After stirring for 3 hours, the reaction was quenched by adding saturated sodium bicarbonate (5 mL). The mixture was partitioned between ethyl acetate (30 mL) and saturated sodium bicarbonate (30 mL), and the organic layer was washed with brine, dried over magnesium sulfate, and evaporated to give a colorless oil. Flash silica gel column chromatography eluting with ethyl acetate-hexane=1-10 to 2-5 afforded ethyl 7-oxo-7-(1,3-thiazol-2-yl)heptanoate as a colorless oil (778 mg).
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2-benzoylcyclohexanone (1.00 g), sodium ethoxide (404 mg) in ethanol (5 mL) was stirred for 3.5 hours at room temperature. The reaction was quenched by adding 1N hydrochloric acid (1 mL). The solvent was evaporated off, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over magnesium sulfate, and evaporated to give ethyl 7-oxo-7-phenylheptanoate as a brown oil (1.33 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
404 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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